molecular formula C24H22N2O4S2 B2526351 N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114872-80-8

N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2526351
CAS No.: 1114872-80-8
M. Wt: 466.57
InChI Key: MPBMMNSJJBKQMF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N2O4S2 and its molecular weight is 466.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrated significant antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized compound exhibited potent activity, particularly against NDM-positive A. baumannii, offering a promising avenue for developing new antibacterial agents (A. Siddiqa et al., 2022).

Application in Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan as a conjugated linker were synthesized and utilized in dye-sensitized solar cells. The study revealed that the furan-linked derivative enhanced solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, highlighting the potential of furan derivatives in improving the performance of solar energy devices (Se Hun Kim et al., 2011).

Development of Fluorescent Chemosensors

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group was developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated high sensitivity and selectivity, with detection limits significantly lower than WHO guidelines, showcasing its potential for environmental monitoring and bio-imaging applications (P. Ravichandiran et al., 2020).

Enzymatic Polymerization for Sustainable Materials

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, synthesized via enzymatic polymerization, emerged as sustainable alternatives to polyphthalamides. These materials exhibited promising properties for high-performance applications, contributing to the development of environmentally friendly materials (Yi Jiang et al., 2015).

Exploration of Redox-Active Ligands

Furan and thiophene diarylmethenes were studied for their potential as redox-active ligands for metal centers. This research aimed at developing nontraditional redox reactions, offering insights into the application of these compounds in catalytic processes (M. Curcio et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as STL096278, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

STL096278 acts as a potent and complete antagonist of LPA action at LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways . This means that STL096278 binds to the LPA1 receptor and blocks its activation by LPA, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

By blocking the LPA1 receptor, STL096278 disrupts several biochemical pathways that are mediated by LPA. These include pathways involved in cell proliferation, platelet aggregation, and smooth muscle contraction . The exact downstream effects of this disruption depend on the specific cell type and physiological context.

Pharmacokinetics

STL096278 demonstrates excellent pharmacokinetics in preclinical species. It has an oral bioavailability of 70% in mice, 100% in rats, and 79% in monkeys . The clearance rates (mL/min/kg) are 37 in mice, 15 in rats, and 2 in monkeys . These properties suggest that STL096278 can be effectively absorbed and distributed in the body, and is cleared at a rate that allows for effective therapeutic concentrations to be maintained.

Result of Action

The molecular and cellular effects of STL096278’s action include the inhibition of LPA-stimulated histamine release in mice and antifibrotic activity, as shown by decreases in picrosirius red staining area of the lung in the chronic rodent bleomycin model . These results suggest that STL096278 can effectively block the actions of LPA and has potential therapeutic effects in conditions such as fibrosis.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-8-6-11-19(14-17)26(2)32(28,29)23-21(18-9-4-3-5-10-18)16-31-22(23)24(27)25-15-20-12-7-13-30-20/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBMMNSJJBKQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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